2,2,2-trifluoro-N-[(4-methoxyphenyl)carbamoyl]acetamide
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Overview
Description
2,2,2-Trifluoro-N-[(4-methoxyphenyl)carbamoyl]acetamide is a chemical compound with the molecular formula C10H9F3N2O3. It is known for its unique structural features, which include a trifluoromethyl group and a methoxyphenyl group. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoro-N-[(4-methoxyphenyl)carbamoyl]acetamide typically involves the reaction of 2,2,2-trifluoroacetyl chloride with 4-methoxyaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and optimize yield. Quality control measures are implemented to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-N-[(4-methoxyphenyl)carbamoyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the methoxy group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2,2-Trifluoro-N-[(4-methoxyphenyl)carbamoyl]acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoro-N-[(4-methoxyphenyl)carbamoyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, making it a potent inhibitor of certain enzymes. The methoxyphenyl group contributes to the compound’s overall hydrophobicity and ability to interact with hydrophobic pockets in proteins .
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Trifluoro-N-(4-phenoxyphenyl)acetamide
- 2,2,2-Trifluoro-N-(3-fluoro-4-methoxyphenyl)acetamide
- 2,2,2-Trifluoro-N-methylacetamide
Uniqueness
2,2,2-Trifluoro-N-[(4-methoxyphenyl)carbamoyl]acetamide is unique due to its specific combination of trifluoromethyl and methoxyphenyl groups. This combination imparts distinct chemical properties, such as increased stability and binding affinity, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
2,2,2-trifluoro-N-[(4-methoxyphenyl)carbamoyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3N2O3/c1-18-7-4-2-6(3-5-7)14-9(17)15-8(16)10(11,12)13/h2-5H,1H3,(H2,14,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGUUXDLNNHQLIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NC(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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